Nirmatrelvir - 2628280-40-8

Nirmatrelvir

Catalog Number: EVT-3528569
CAS Number: 2628280-40-8
Molecular Formula: C23H32F3N5O4
Molecular Weight: 499.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nirmatrelvir is an azabicyclohexane that is (1R,5S)-3-azabicyclo[3.1.0]hexane substituted by {(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}aminoacyl, 3-methyl-N-(trifluoroacetyl)-L-valinamide, methyl and methyl groups at positions 2S, 3, 6 and 6, respectively. It is the first orally administered inhibitor of SARS-CoV-2 main protease developed by Pfizer and used in combination with ritonavir for the treatment of COVID-19. It has a role as an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor and an anticoronaviral agent. It is a nitrile, a member of pyrrolidin-2-ones, a secondary carboxamide, a pyrrolidinecarboxamide, a tertiary carboxamide, an organofluorine compound and an azabicyclohexane.
Nirmatrelvir (PF-07321332) is an orally bioavailable 3C-like protease (3CLPRO) inhibitor that is the subject of clinical trial NCT04756531. 3CLPRO is responsible for cleaving polyproteins 1a and 1ab of SARS-CoV-2. Without the activity of the SARS-CoV-2 3CLPRO, nonstructural proteins (including proteases) cannot be released to perform their functions, inhibiting viral replication. In 2020, Pfizer was investigating another potential treatment for SARS-CoV-2, [PF-07304814]. Both drugs were inhibitors of SARS-CoV-2 3CLPRO, but nirmatrelvir has the advantage of being orally bioavailable. Nirmatrelvir is advantageous in that it can be prescribed to patients before they require hospitalization, while [PF-07304814] requires intravenous administration in hospital. In December 2021, the FDA granted an emergency use authorization to Paxlovid, a co-packaged product containing both nirmatrelvir and [ritonavir], for the treatment of certain patients with mild-to-moderate COVID-19. It was fully approved by the FDA on May 25, 2023. Paxlovid was approved for use in Canada in January 2022 for the treatment of adult patients with mild-moderate COVID-19 and later granted conditional marketing authorization by the European Commission on January 27, 2022.
Paxlovid is a co-packaged combination of nirmatrelvir, a second generation protease inhibitor, and ritonavir, a pharmacological enhancer, that is used to treated infection with the severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) , the cause of the novel and severe coronavirus disease, 2019 (COVID-19). Paxlovid is given orally for 5 days in patients early in the course of infection and has not been linked to serum aminotransferase elevations or to clinically apparent liver injury.
Nirmatrelvir is an orally bioavailable, peptidomimetic inhibitor of the severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) main protease (Mpro; 3C-like protease; 3CL protease; 3CLpro; nsp5 protease), with potential antiviral activity against SARS-CoV-2 and other coronaviruses. Upon oral administration, nirmatrelvir selectively targets, binds to, and inhibits the activity of SARS-CoV-2 Mpro. This inhibits the proteolytic cleavage of viral polyproteins, thereby inhibiting the formation of viral proteins including helicase, single-stranded-RNA-binding protein, RNA-dependent RNA polymerase, 20-O-ribose methyltransferase, endoribonuclease and exoribonuclease. This prevents viral transcription and replication.
Source and Classification

Nirmatrelvir was first synthesized by Pfizer and is classified as a peptidomimetic compound. Its structure is designed to mimic peptide substrates of the viral protease, allowing it to effectively bind and inhibit this enzyme. The compound has been granted emergency use authorization in various countries due to its role in treating COVID-19.

Synthesis Analysis

Methods and Technical Details

The synthesis of nirmatrelvir has been approached through various methods, emphasizing efficiency and scalability. One notable synthetic route involves several key steps:

  1. Preparation of Key Intermediates: The synthesis begins with the formation of bicyclic amino acids, which are crucial for constructing the nirmatrelvir structure. This step often employs asymmetric catalysis to enhance yield and selectivity.
  2. Coupling Reactions: The assembly of nirmatrelvir typically involves coupling different amino acid derivatives using reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and diisopropylethylamine (DIPEA) to facilitate amide bond formation.
  3. Dehydration Steps: A critical transformation in the synthesis is the conversion of primary amides to nitriles, often utilizing reagents like trifluoroacetic anhydride or Burgess reagent, which can lead to high yields.
  4. Purification: Final purification steps frequently involve high-performance liquid chromatography to achieve the desired purity levels, often exceeding 99% .
Molecular Structure Analysis

Structure and Data

Nirmatrelvir's molecular formula is C17H22N4O3S, with a molecular weight of approximately 358.45 g/mol. The compound features a complex structure that includes:

  • A bicyclic proline derivative
  • A cyano lactam moiety
  • Various functional groups that enhance its binding affinity to the viral protease.

The three-dimensional conformation plays a critical role in its interaction with the target enzyme, optimizing both potency and selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing nirmatrelvir include:

  1. Amide Bond Formation: This is a key reaction where amino acids or their derivatives are coupled using coupling agents.
  2. Cyclization: Certain steps involve cyclizing intermediates to form bicyclic structures that are integral to nirmatrelvir's activity.
  3. Dehydration: Converting amides into nitriles is essential for forming the final product, often requiring careful control of reaction conditions to minimize side reactions .
Mechanism of Action

Process and Data

Nirmatrelvir operates by specifically binding to the active site of the SARS-CoV-2 main protease, inhibiting its function. This protease is essential for processing viral polyproteins into functional proteins necessary for viral replication. By blocking this enzyme, nirmatrelvir effectively halts viral replication, thereby reducing viral load and mitigating disease progression.

The binding involves multiple interactions, including hydrogen bonds and hydrophobic interactions, which stabilize the drug-enzyme complex .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nirmatrelvir exhibits several notable physical and chemical properties:

  • Solubility: It shows good solubility in organic solvents but limited solubility in water.
  • Stability: The compound demonstrates stability under various conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point is typically reported around 120°C, indicating good thermal stability .
Applications

Scientific Uses

Beyond its primary application as an antiviral agent against COVID-19, nirmatrelvir's design as a protease inhibitor opens avenues for research into other viral infections where similar proteases play critical roles. Its synthetic methodologies also serve as a template for developing other peptidomimetic drugs targeting different diseases.

Properties

CAS Number

2628280-40-8

Product Name

Nirmatrelvir

IUPAC Name

(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

Molecular Formula

C23H32F3N5O4

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1

InChI Key

LIENCHBZNNMNKG-OJFNHCPVSA-N

SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.